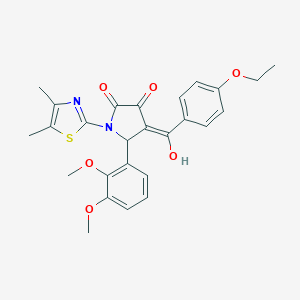
5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. CUDC-907 is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) pathways, which are known to be involved in the regulation of cell growth and survival.
作用机制
Studies: Further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of 5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This could help to identify new targets for cancer therapy.
5. Formulation development: Future studies could explore the development of novel formulations of this compound to improve its pharmacokinetic properties and reduce toxicity.
In conclusion, this compound is a promising anti-cancer agent that has shown potent activity in preclinical and clinical studies. Its dual inhibition of HDAC and PI3K pathways makes it a potent anti-cancer agent, and future studies could explore its use in combination with other agents or personalized treatment. However, further studies are needed to understand its mechanism of action and improve its pharmacokinetic properties.
实验室实验的优点和局限性
One of the advantages of using 5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its dual inhibition of HDAC and PI3K pathways, which makes it a potent anti-cancer agent. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound has a short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development and use of 5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in cancer therapy. These include:
1. Combination therapy: this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy. Future studies could explore the use of this compound in combination with other agents to improve treatment outcomes.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to this compound. This could help to personalize treatment and improve patient outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in various types of cancer.
4.
合成方法
The synthesis of 5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a series of chemical reactions, including condensation, cyclization, and acylation. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
科学研究应用
5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. In preclinical studies, this compound has shown potent anti-tumor activity in various cancer cell lines, including lymphoma, multiple myeloma, and solid tumors such as breast, lung, and colon cancers. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy.
In clinical trials, this compound has demonstrated promising results in the treatment of relapsed or refractory lymphoma and multiple myeloma. A phase I clinical trial showed that this compound was well-tolerated and had anti-tumor activity in patients with advanced solid tumors.
属性
分子式 |
C26H26N2O6S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
(4E)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-17-12-10-16(11-13-17)22(29)20-21(18-8-7-9-19(32-4)24(18)33-5)28(25(31)23(20)30)26-27-14(2)15(3)35-26/h7-13,21,29H,6H2,1-5H3/b22-20+ |
InChI 键 |
VAYMBQJRERSISI-LSDHQDQOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=C(C(=CC=C4)OC)OC)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=C(C(=CC=C4)OC)OC)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=C(C(=CC=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B266631.png)
![2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266635.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266640.png)
![(E)-(4-fluorophenyl){2-(3-methoxy-4-propoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266646.png)
![(E)-{2-(4-ethoxy-3-methoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266647.png)
![5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266648.png)
![(E)-{2-(4-ethoxy-3-methoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266649.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266650.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266653.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266657.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266660.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266661.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266662.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266663.png)